molecular formula C28H31F3N4O B2650548 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 946365-14-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2650548
CAS RN: 946365-14-6
M. Wt: 496.578
InChI Key: VCEWZWGWHQAFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C28H31F3N4O and its molecular weight is 496.578. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of related compounds, with studies highlighting the synthesis of thiazolidinone derivatives and their evaluation against a range of bacterial and fungal strains. These studies provide insights into the antimicrobial efficacy of compounds with structural similarities, indicating a broader application in combating microbial infections (Patel, Kumari, & Patel, 2012).

Anticancer Activity

Novel triazine derivatives, including structures related to the specified compound, have shown significant in vitro antitumor activity. Such studies underline the potential of these compounds in developing anticancer therapeutics, particularly against melanoma cell lines, suggesting a promising avenue for future drug development (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Material Science Applications

In the realm of materials science, research into aromatic polymers containing 1,3,5-triazine rings highlights the synthesis and characterization of polymers with potential applications in various industries due to their solubility properties and thermal stability. Such studies contribute to the development of new materials with specific mechanical and chemical properties for industrial applications (Lin, Yuki, Kunisada, & Kondo, 1990).

Intracellular Calcium Activity

Studies on substituted 1,4-benzoxazines bearing an amino side chain have explored their activity on intracellular calcium, a crucial factor in various physiological processes. These investigations offer a foundation for the development of new therapeutic agents targeting cellular mechanisms involved in disease states (Bourlot et al., 1998).

Synthesis and Characterization

Efforts in the synthesis and characterization of novel heterocyclic compounds, including benzothiazole- and benzimidazole-based heterocycles, provide a basis for further exploration in medicinal chemistry and material science. These studies highlight the versatility of such compounds in generating new chemical entities with potential therapeutic and industrial applications (Darweesh, Mekky, Salman, & Farag, 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O/c1-33(2)24-14-10-21(11-15-24)26(35-18-16-34(17-19-35)25-6-4-3-5-7-25)20-32-27(36)22-8-12-23(13-9-22)28(29,30)31/h3-15,26H,16-20H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEWZWGWHQAFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.